molecular formula C10H10N4O2 B11320276 4-(1H-tetrazol-1-yl)phenyl propanoate

4-(1H-tetrazol-1-yl)phenyl propanoate

Cat. No.: B11320276
M. Wt: 218.21 g/mol
InChI Key: AAKMYTUQUZLQRW-UHFFFAOYSA-N
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Description

4-(1H-Tetrazol-1-yl)phenyl propanoate is an organic compound featuring a phenyl propanoate backbone substituted with a 1H-tetrazole ring at the para position. The tetrazole group, a nitrogen-rich heterocycle, confers unique physicochemical properties, including enhanced stability and hydrogen-bonding capacity, which are advantageous in pharmaceuticals and materials science. The propanoate ester linkage contributes to solubility in organic solvents and modulates lipophilicity, influencing bioavailability in biological systems.

Properties

Molecular Formula

C10H10N4O2

Molecular Weight

218.21 g/mol

IUPAC Name

[4-(tetrazol-1-yl)phenyl] propanoate

InChI

InChI=1S/C10H10N4O2/c1-2-10(15)16-9-5-3-8(4-6-9)14-7-11-12-13-14/h3-7H,2H2,1H3

InChI Key

AAKMYTUQUZLQRW-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1=CC=C(C=C1)N2C=NN=N2

Origin of Product

United States

Preparation Methods

Single-Step Synthesis via Amine-Orthoester-Azide Condensation

The patent US3767667A describes a single-step method for synthesizing 1H-tetrazole derivatives by reacting amines with orthocarboxylic acid esters and hydrazoic acid salts. Adapting this protocol, 4-aminophenol reacts with ethyl orthoformate and sodium azide in acetic acid under heating (80°C, 1 hour) to yield 4-(1H-tetrazol-1-yl)phenol. This approach avoids hazardous hydrazoic acid gas by employing sodium azide, enhancing operational safety.

Reaction Mechanism :

  • Imine Formation : Ethyl orthoformate reacts with 4-aminophenol to form an imine intermediate.

  • Cyclization : Sodium azide introduces the tetrazole ring via nucleophilic attack and cyclization, facilitated by acetic acid’s acidic conditions.

Optimization Insights :

  • Solvent Choice : Acetic acid serves as both solvent and catalyst, enabling efficient proton transfer during cyclization.

  • Temperature Control : Heating at 80°C balances reaction rate and byproduct minimization, achieving yields >70%.

[2+3] Cycloaddition of Nitriles and Azides

An alternative route involves the Huisgen cycloaddition between 4-cyanophenol and sodium azide in dimethylformamide (DMF) with ammonium chloride as a catalyst. This method proceeds via a 1,3-dipolar cycloaddition, forming the tetrazole ring at 100°C over 12–24 hours.

Advantages and Limitations :

  • Yield : Moderate yields (50–60%) due to competing side reactions.

  • Safety : Requires careful handling of sodium azide at elevated temperatures.

Esterification of 4-(1H-Tetrazol-1-yl)phenol

Propionyl Chloride-Mediated Esterification

The phenolic hydroxyl group of 4-(1H-tetrazol-1-yl)phenol undergoes esterification with propionyl chloride in anhydrous dichloromethane (DCM) using pyridine as a base. This method achieves >85% yield under reflux conditions (40°C, 4 hours).

Procedure :

  • Base Activation : Pyridine neutralizes HCl, shifting equilibrium toward ester formation.

  • Workup : Sequential washes with dilute HCl and sodium bicarbonate remove excess reagents.

Characterization Data :

  • ¹H NMR (CDCl₃) : δ 8.71 (s, 1H, tetrazole-H), 7.45–7.30 (m, 4H, Ar-H), 4.35 (q, 2H, OCH₂), 2.55 (t, 2H, CH₂CO), 1.25 (t, 3H, CH₃).

Mitsunobu Reaction for Sterically Hindered Substrates

For sterically challenging substrates, the Mitsunobu reaction couples 4-(1H-tetrazol-1-yl)phenol with propanoic acid using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF). This method avoids acidic conditions, making it suitable for acid-sensitive tetrazoles.

Key Considerations :

  • Stoichiometry : Equimolar DIAD and PPh₃ ensure complete activation of the carboxylic acid.

  • Yield : 75–80% with minimal byproducts.

Comparative Analysis of Synthetic Routes

MethodTetrazole Formation YieldEsterification YieldTotal YieldSafety Concerns
Amine-Orthoester-Azide70–75%85–90%60–68%Sodium azide handling
[2+3] Cycloaddition50–60%80–85%40–51%High-temperature azide use
Mitsunobu EsterificationN/A75–80%75–80%*DIAD toxicity

*Assumes preformed 4-(1H-tetrazol-1-yl)phenol.

Scalability and Industrial Applicability

The amine-orthoester-azide method is highly scalable, as demonstrated in patent US3767667A’s gram-scale synthesis. In contrast, the Mitsunobu reaction’s cost and DIAD toxicity limit its industrial use. For large batches, propionyl chloride-mediated esterification in continuous flow reactors offers improved safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(1H-tetrazol-1-yl)phenyl propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrogen oxides, while reduction can produce amines .

Scientific Research Applications

4-(1H-tetrazol-1-yl)phenyl propanoate has several scientific research applications:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-(1H-tetrazol-1-yl)phenyl propanoate and closely related compounds, with a focus on synthesis, stability, and bioactivity.

Compound Structure Key Functional Groups Synthesis Yield Thermal Stability Biological Activity
This compound Phenyl propanoate with para-tetrazole Tetrazole, ester Not reported Moderate (est.) Unknown (potential COX inhibition)
Methyl 1-[[1-(1H-tetrazol-5-yl)phenyl-2-yl]methyl]imidazole-4-propanoate (10) Imidazole-linked tetrazole with methyl ester substituent Tetrazole, imidazole, methyl ester 91% High Anticancer (in vitro cell line studies)
5-(4-Carboxyphenyl)-1H-tetrazole Tetrazole with para-carboxylic acid Tetrazole, carboxylic acid 85% Low Metal-organic framework (MOF) synthesis

Key Observations:

Synthetic Accessibility: Compound 10 (from the evidence) achieves a high yield (91%) via a multi-step procedure involving imidazole alkylation and esterification . In contrast, this compound lacks reported synthesis data, but analogous tetrazole-ester compounds typically require milder conditions (e.g., nucleophilic substitution or ester coupling).

Thermal and Chemical Stability: The imidazole and methyl ester groups in compound 10 enhance thermal stability compared to simpler tetrazole esters. The absence of such substituents in this compound may reduce stability under acidic or hydrolytic conditions.

Biological Relevance: Compound 10 demonstrates cytotoxicity in cancer cell lines, attributed to the imidazole core’s ability to disrupt cellular redox balance . The tetrazole-propanoate scaffold in the target compound may interact with cyclooxygenase (COX) enzymes, as seen in NSAID analogs, but experimental validation is needed.

Material Science Applications: Carboxylic acid derivatives like 5-(4-carboxyphenyl)-1H-tetrazole are widely used in MOFs due to their chelating ability. The propanoate ester in the target compound may limit coordination chemistry but improve solubility for polymer applications.

Q & A

Q. What are the standard synthetic routes for 4-(1H-tetrazol-1-yl)phenyl propanoate?

The synthesis typically involves coupling a tetrazole-containing aromatic amine with a propanoate ester. Key steps include:

  • Step 1 : Preparation of the tetrazole-substituted phenol intermediate via nucleophilic substitution or cycloaddition reactions.
  • Step 2 : Esterification of the phenol group using propanoic acid derivatives (e.g., propanoic anhydride) under acidic or basic conditions.
  • Purification : Column chromatography or recrystallization to isolate the product, followed by characterization via NMR and mass spectrometry .

Q. How is the structural integrity of this compound confirmed?

A multi-technique approach is employed:

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify the presence of the tetrazole ring (distinct peaks at δ 8.5–9.5 ppm for tetrazole protons) and ester carbonyl signals (~δ 170 ppm).
  • Mass Spectrometry : High-resolution MS confirms the molecular ion peak matching the theoretical mass (e.g., [M+H]+^+ at m/z 324.34 for C17_{17}H16_{16}N4_4O3_3).
  • X-ray Crystallography (if available): Resolves stereochemistry and bond angles .

Q. What are the key physicochemical properties of this compound?

PropertyValueSource
Molecular Weight324.34 g/mol
logP (Partition Coefficient)3.51
Polar Surface Area67.8 Ų
Hydrogen Bond Acceptors7
These properties influence solubility, bioavailability, and interaction with biological targets .

Advanced Research Questions

Q. How can computational tools like AutoDock Vina predict binding interactions of this compound?

  • Grid Parameterization : Define the binding site coordinates based on target protein structures (e.g., PDB ID: 7BYE for microbial enzymes).
  • Docking Simulations : Use AutoDock Vina’s scoring function to evaluate binding affinities (ΔG values). The tetrazole moiety often participates in hydrogen bonding with catalytic residues, while the phenyl propanoate group contributes to hydrophobic interactions.
  • Validation : Compare docking poses with experimental crystallographic data to refine predictions .

Q. How to resolve contradictions in reported bioactivity data across studies?

Contradictions may arise from variations in assay conditions or impurity profiles. Strategies include:

  • Replicating Studies : Standardize protocols (e.g., MIC assays for antimicrobial activity using the same bacterial strains).
  • Purity Assessment : Use HPLC to verify compound purity (>95%) and rule out side products.
  • Structural Analog Comparison : Test analogs (e.g., 4-propoxybenzoate derivatives) to isolate the role of the tetrazole group .

Q. What strategies optimize the synthetic yield of this compound?

  • Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to accelerate esterification.
  • Reaction Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the phenolic oxygen.
  • Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct formation. Yield improvements from 60% to >85% have been reported under optimized conditions .

Q. How to design analogs of this compound for enhanced bioactivity?

  • Modify Substituents : Introduce electron-withdrawing groups (e.g., nitro) on the phenyl ring to increase electrophilicity.
  • Tetrazole Replacement : Compare with 1,2,4-triazole analogs to assess hydrogen-bonding efficiency.
  • Propanoate Chain Variation : Test methyl or ethyl esters to alter lipophilicity and metabolic stability. Preliminary studies show that 4-methoxy substitutions improve antimicrobial potency by 2–4 fold .

Notes for Methodological Rigor

  • Data Reproducibility : Always report solvent systems, temperature, and catalyst details to enable replication.
  • Computational Validation : Cross-check docking results with MD simulations or free-energy calculations (e.g., MM/GBSA).
  • Biological Assays : Include positive controls (e.g., known enzyme inhibitors) to contextualize activity data.

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